Cas no 2137588-02-2 (Carbamic acid, N-[1-(1-methylethyl)-4-(2-oxoethyl)-4-piperidinyl]-, 1,1-dimethylethyl ester)

Carbamic acid, N-[1-(1-methylethyl)-4-(2-oxoethyl)-4-piperidinyl]-, 1,1-dimethylethyl ester structure
2137588-02-2 structure
商品名:Carbamic acid, N-[1-(1-methylethyl)-4-(2-oxoethyl)-4-piperidinyl]-, 1,1-dimethylethyl ester
CAS番号:2137588-02-2
MF:C15H28N2O3
メガワット:284.394424438477
CID:5255669

Carbamic acid, N-[1-(1-methylethyl)-4-(2-oxoethyl)-4-piperidinyl]-, 1,1-dimethylethyl ester 化学的及び物理的性質

名前と識別子

    • Carbamic acid, N-[1-(1-methylethyl)-4-(2-oxoethyl)-4-piperidinyl]-, 1,1-dimethylethyl ester
    • インチ: 1S/C15H28N2O3/c1-12(2)17-9-6-15(7-10-17,8-11-18)16-13(19)20-14(3,4)5/h11-12H,6-10H2,1-5H3,(H,16,19)
    • InChIKey: TVQXTZFMDIMFFI-UHFFFAOYSA-N
    • ほほえんだ: C(OC(C)(C)C)(=O)NC1(CC=O)CCN(C(C)C)CC1

Carbamic acid, N-[1-(1-methylethyl)-4-(2-oxoethyl)-4-piperidinyl]-, 1,1-dimethylethyl ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-373121-0.05g
tert-butyl N-[4-(2-oxoethyl)-1-(propan-2-yl)piperidin-4-yl]carbamate
2137588-02-2
0.05g
$972.0 2023-03-02
Enamine
EN300-373121-1.0g
tert-butyl N-[4-(2-oxoethyl)-1-(propan-2-yl)piperidin-4-yl]carbamate
2137588-02-2
1g
$0.0 2023-06-07
Enamine
EN300-373121-5.0g
tert-butyl N-[4-(2-oxoethyl)-1-(propan-2-yl)piperidin-4-yl]carbamate
2137588-02-2
5.0g
$3355.0 2023-03-02
Enamine
EN300-373121-0.1g
tert-butyl N-[4-(2-oxoethyl)-1-(propan-2-yl)piperidin-4-yl]carbamate
2137588-02-2
0.1g
$1019.0 2023-03-02
Enamine
EN300-373121-2.5g
tert-butyl N-[4-(2-oxoethyl)-1-(propan-2-yl)piperidin-4-yl]carbamate
2137588-02-2
2.5g
$2268.0 2023-03-02
Enamine
EN300-373121-0.25g
tert-butyl N-[4-(2-oxoethyl)-1-(propan-2-yl)piperidin-4-yl]carbamate
2137588-02-2
0.25g
$1065.0 2023-03-02
Enamine
EN300-373121-0.5g
tert-butyl N-[4-(2-oxoethyl)-1-(propan-2-yl)piperidin-4-yl]carbamate
2137588-02-2
0.5g
$1111.0 2023-03-02
Enamine
EN300-373121-10.0g
tert-butyl N-[4-(2-oxoethyl)-1-(propan-2-yl)piperidin-4-yl]carbamate
2137588-02-2
10.0g
$4974.0 2023-03-02

Carbamic acid, N-[1-(1-methylethyl)-4-(2-oxoethyl)-4-piperidinyl]-, 1,1-dimethylethyl ester 関連文献

Carbamic acid, N-[1-(1-methylethyl)-4-(2-oxoethyl)-4-piperidinyl]-, 1,1-dimethylethyl esterに関する追加情報

Carbamic acid, N-[1-(1-methylethyl)-4-(2-oxoethyl)-4-piperidinyl]-, 1,1-dimethylethyl ester (CAS No. 2137588-02-2): A Comprehensive Overview

Carbamic acid, N-[1-(1-methylethyl)-4-(2-oxoethyl)-4-piperidinyl]-, 1,1-dimethylethyl ester, identified by its CAS number 2137588-02-2, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules known for their potential applications in medicinal chemistry, particularly in the synthesis of novel therapeutic agents. The unique structural features of this compound make it a subject of interest for researchers exploring innovative drug design strategies.

The molecular structure of Carbamic acid, N-[1-(1-methylethyl)-4-(2-oxoethyl)-4-piperidinyl]-, 1,1-dimethylethyl ester incorporates several key functional groups that contribute to its chemical reactivity and biological activity. The presence of a dimethyl ester group at the carbamic acid moiety enhances its stability and solubility in various solvents, making it a versatile intermediate in synthetic chemistry. Additionally, the piperidine ring and the substituted ethyl group introduce specific steric and electronic properties that can influence its interactions with biological targets.

In recent years, there has been growing interest in exploring the pharmacological potential of compounds with complex structures. The research on Carbamic acid, N-[1-(1-methylethyl)-4-(2-oxoethyl)-4-piperidinyl]-, 1,1-dimethylethyl ester has been driven by its potential to serve as a scaffold for developing new drugs targeting various diseases. For instance, studies have suggested that this compound may exhibit inhibitory effects on certain enzymes and receptors involved in inflammatory pathways. These findings have prompted further investigation into its mechanisms of action and therapeutic applications.

The synthesis of Carbamic acid, N-[1-(1-methylethyl)-4-(2-oxoethyl)-4-piperidinyl]-, 1,1-dimethylethyl ester involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Researchers have employed various synthetic methodologies, including nucleophilic substitution reactions and condensation processes, to construct the desired molecular framework. The use of advanced techniques such as chromatography and spectroscopy has been crucial in characterizing the compound's structure and verifying its identity.

The pharmacokinetic properties of this compound are also of great interest to researchers. Studies have indicated that it exhibits moderate solubility in water and organic solvents, which could influence its absorption and distribution in biological systems. Additionally, the metabolic stability of Carbamic acid, N-[1-(1-methylethyl)-4-(2-oxoethyl)-4-piperidinyl]-, 1,1-dimethylethyl ester has been evaluated to assess its potential for prolonged activity in vivo. These studies provide valuable insights into optimizing dosing regimens and minimizing side effects.

In the context of drug discovery, the structural diversity offered by compounds like Carbamic acid, N-[1-(1-methylethyl)-4-(2-oxoethyl)-4-piperidinyl]-, 1,1-dimethylethyl ester is highly advantageous. By modifying specific functional groups or introducing new substituents, researchers can generate libraries of derivatives with tailored properties. This approach has led to the identification of several promising candidates for further development into clinical therapies. The integration of computational modeling techniques has further accelerated this process by allowing rapid screening of virtual compounds before experimental synthesis.

The regulatory landscape for pharmaceutical compounds requires stringent evaluation to ensure safety and efficacy before they can be approved for human use. The development of Carbamic acid, N-[1-(1-methylethyl)-4-(2-oxoethyl)-4-piperidinyl]-, 1,1-dimethylethyl ester as a drug candidate involves rigorous preclinical studies to assess its toxicity profile and pharmacological effects. These studies often include cell-based assays, animal models, and human clinical trials to gather comprehensive data on its safety and efficacy.

The future directions for research on this compound are multifaceted. Ongoing studies aim to explore its potential applications in treating neurological disorders by targeting specific neurotransmitter systems. Additionally, researchers are investigating its role in modulating immune responses for therapeutic purposes. The collaborative efforts between academic institutions and pharmaceutical companies are expected to yield significant advancements in understanding the full therapeutic spectrum of this compound.

In conclusion, Carbamic acid, N-[1-(1-methylethyl)-4-(2-oxoethyl)-4-piperidinyl]-, 1,1-dimethylethyl ester (CAS No. 2137588-02-2) represents a promising candidate in pharmaceutical research due to its unique structural features and potential biological activities。 Further exploration into its synthesis、pharmacokinetics、and therapeutic applications will continue to drive innovation in drug discovery。 As our understanding of molecular interactions advances,this compound is poised to play a significant role in developing novel treatments for various diseases。

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